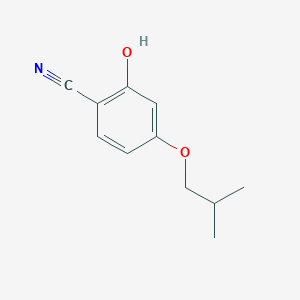

2-Hydroxy-4-isobutoxybenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)7-14-10-4-3-9(6-12)11(13)5-10/h3-5,8,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXFBUJNNATEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Hydroxy 4 Isobutoxybenzonitrile

Retrosynthetic Analysis and Key Precursors

A thorough retrosynthetic analysis of 2-Hydroxy-4-isobutoxybenzonitrile identifies the most logical disconnections at the ether linkage and the nitrile group. This deconstruction points to two primary precursor molecules: 2,4-dihydroxybenzonitrile (B1587391) and an isobutyl halide, such as isobutyl bromide. This primary synthetic route involves the selective O-alkylation of the hydroxyl group at the 4-position of 2,4-dihydroxybenzonitrile.

An alternative retrosynthetic strategy could begin with a precursor like 3-isobutoxyphenol. This would necessitate subsequent functionalization to introduce the nitrile and hydroxyl groups at the correct positions on the aromatic ring. However, the route starting from 2,4-dihydroxybenzonitrile is generally more direct and commonly utilized in practice.

The essential precursors for the synthesis of this compound are:

2,4-dihydroxybenzonitrile : This compound provides the core benzonitrile (B105546) structure with the hydroxyl group at the 2-position.

Isobutyl halide : Reagents like isobutyl bromide or isobutyl chloride serve as the source for the isobutoxy group.

Base : A suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is necessary to deprotonate the hydroxyl group, thereby facilitating nucleophilic substitution.

Solvent : The choice of a polar aprotic solvent like acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) is crucial for the reaction's success.

Alkylation Strategies for Isobutoxy Moiety Introduction

O-Alkylation from Hydroxybenzonitrile Derivatives

The most common method for synthesizing this compound is through the direct O-alkylation of 2,4-dihydroxybenzonitrile. The hydroxyl group at the 4-position is more nucleophilic and sterically accessible than the hydroxyl group at the 2-position, which allows for regioselective alkylation. The reaction is typically performed by treating 2,4-dihydroxybenzonitrile with an isobutyl halide in the presence of a base. nih.gov

The general reaction is as follows: 2,4-dihydroxybenzonitrile + Isobutyl-X + Base → this compound + Salt

The selectivity for alkylation at the 4-position is a significant advantage of this method. The hydroxyl group at the 2-position is involved in an intramolecular hydrogen bond with the nitrile group, reducing its reactivity and favoring the reaction at the 4-hydroxyl group. researchgate.net

Optimization of Reaction Conditions and Reagents

The yield and efficiency of the O-alkylation reaction are highly dependent on the specific reagents and conditions employed. researchgate.net Researchers have explored various parameters to optimize the synthesis. researchgate.net

Base : Weaker bases like potassium carbonate (K2CO3) are often favored as they minimize side reactions like nitrile hydrolysis. nih.gov

Solvent : Polar aprotic solvents such as acetone, DMF, and acetonitrile are commonly used to facilitate the SN2 reaction. Acetone is a frequent choice due to its effectiveness and ease of removal. nih.gov

Reagent : The choice of isobutyl halide affects the reaction rate, with reactivity following the trend I > Br > Cl. Isobutyl bromide offers a good balance of reactivity and stability. nih.gov

Temperature : The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to achieve a reasonable reaction rate. nih.gov

A study comparing different reaction conditions for the alkylation of similar dihydroxy precursors highlights the impact of these variables on product yield. For instance, using cesium bicarbonate in acetonitrile at 80°C has been shown to provide excellent yields for the 4-O-alkylation of 2,4-dihydroxybenzaldehyde. nih.gov

Table 1: Illustrative Alkylation Reaction Conditions and Yields

| Base | Solvent | Reagent | Temperature | Yield (%) |

| K2CO3 | Acetone | Isobutyl bromide | Reflux | High |

| NaH | DMF | Isobutyl bromide | Room Temp | Moderate-High |

| CsHCO3 | Acetonitrile | Isobutyl bromide | 80°C | Excellent nih.gov |

Nitrile Group Introduction and Functionalization Approaches

Alternative synthetic routes involve introducing the nitrile group at a different stage of the synthesis.

Cyanation Reactions of Aromatic Halides

This approach would begin with a precursor that already contains the isobutoxy group, for example, 1-bromo-2-hydroxy-4-isobutoxybenzene. The nitrile group can then be introduced via a cyanation reaction. A common method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) at elevated temperatures. Another option is a palladium-catalyzed cyanation using a catalyst like Pd(PPh3)4 and a cyanide source such as zinc cyanide (Zn(CN)2), which often proceeds under milder conditions.

Conversion from Aldehyde or Amide Precursors

Another synthetic strategy is the conversion of an aldehyde or an amide group into a nitrile. epo.org

From Aldehyde : This route starts with 2-hydroxy-4-isobutoxybenzaldehyde. The aldehyde is first converted to an oxime by reacting it with hydroxylamine. google.com The resulting oxime is then dehydrated to the nitrile using a dehydrating agent like acetic anhydride (B1165640) or thionyl chloride. google.comjournalijar.comresearchgate.net

From Amide : The dehydration of a primary amide, such as 2-hydroxy-4-isobutoxybenzamide, to a nitrile is a well-established transformation. googleapis.com This can be achieved using various dehydrating agents, including phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). googleapis.com

These alternative pathways offer flexibility, particularly if the aldehyde or amide precursors are more readily available.

Multi-Step Synthesis Pathways and Intermediate Compounds

The construction of complex substituted benzonitriles often relies on multi-step pathways where pre-functionalized intermediates are coupled or modified sequentially. masterorganicchemistry.com A logical pathway to isobutoxy-substituted benzonitriles can be designed starting from commercially available materials, introducing the required substituents in a stepwise manner.

A well-documented route for related compounds utilizes 4-hydroxybenzonitrile (B152051) as a starting material and proceeds through the key intermediate, 3-bromo-4-isobutoxybenzonitrile (B1373109). researchgate.net This pathway is valuable as it strategically builds complexity around the benzonitrile core.

The synthesis of 3-bromo-4-isobutoxybenzonitrile from 4-hydroxybenzonitrile has been reported in a two-step sequence: researchgate.net

Bromination: The first step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile. The hydroxyl group is a strong activating, ortho-para directing group, facilitating the introduction of a bromine atom at the ortho position (position 3). quora.com The reaction using bromine (Br₂) in a solvent mixture of dichloromethane (B109758) and N,N-dimethylformamide (DMF) with iodine as a catalyst yields 3-bromo-4-hydroxybenzonitrile (B56826). researchgate.net

Etherification (Oxyalkylation): The subsequent step is the formation of the isobutoxy ether via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com The phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile is deprotonated by a base, such as anhydrous potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophile then attacks an alkyl halide, in this case, 1-bromo-2-methylpropane (B43306) (isobutyl bromide), to form 3-bromo-4-isobutoxybenzonitrile. researchgate.net The reaction is often facilitated by a catalyst like potassium iodide (KI) and a phase-transfer catalyst like PEG-400, and is typically run in a solvent like acetone under reflux. researchgate.netyoutube.com

This sequence effectively demonstrates the use of both 4-hydroxybenzonitrile and 3-bromo-4-isobutoxybenzonitrile as pivotal intermediates in constructing more complex substituted benzonitriles.

The synthetic methodology used to generate 3-bromo-4-isobutoxybenzonitrile can be adapted to produce a variety of related isobutoxy-substituted benzonitriles. The core reaction, the Williamson ether synthesis, is a versatile and widely used method for preparing ethers. masterorganicchemistry.comyoutube.com

By starting with different substituted 4-hydroxybenzonitriles, a range of analogues can be accessed. For example, beginning with 3-chloro-4-hydroxybenzonitrile (B1661932) or 3-methyl-4-hydroxybenzonitrile would allow for the synthesis of 3-chloro-4-isobutoxybenzonitrile (B7858999) or 3-methyl-4-isobutoxybenzonitrile, respectively. The key requirements are a free phenolic hydroxyl group for deprotonation and an appropriate alkylating agent (isobutyl halide). youtube.com The reaction is an S_N2 type, and thus works best with primary alkyl halides like isobutyl bromide. masterorganicchemistry.com

Yield Optimization and Purity Enhancement in Synthetic Processes

Maximizing the yield and ensuring the high purity of the final product are critical for the practical application of any synthetic route. In the synthesis of 3-bromo-4-isobutoxybenzonitrile, specific conditions and reagents have been optimized to improve reaction outcomes. researchgate.net

Table 1: Reported Yields for the Synthesis of 3-Bromo-4-isobutoxybenzonitrile

| Step | Starting Material | Product | Reported Yield (%) |

|---|---|---|---|

| 1. Bromination | 4-Hydroxybenzonitrile | 3-Bromo-4-hydroxybenzonitrile | 88.2 researchgate.net |

Purity enhancement is typically achieved through purification of intermediates and the final product. Common techniques for purifying substituted benzonitriles include:

Recrystallization: This is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. It has been noted that recrystallization significantly increases the purity of intermediates in these synthetic pathways. researchgate.net

Distillation: For liquid benzonitriles, distillation under reduced pressure (vacuum distillation) is an effective purification method. lookchem.comresearchgate.net

Chromatography: Techniques like column chromatography are invaluable for separating the desired product from unreacted starting materials and side products, especially when their physical properties are similar. Reverse-phase HPLC methods have also been developed for the analysis and purification of compounds like 3-bromo-4-hydroxybenzonitrile. sielc.com

Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential for both optimizing yield and minimizing the formation of impurities, thereby simplifying the purification process.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₁₁H₁₃NO₂ |

| 4-Hydroxybenzonitrile | p-Cyanophenol | C₇H₅NO |

| 3-Bromo-4-isobutoxybenzonitrile | - | C₁₁H₁₂BrNO |

| 2,4-Dihydroxybenzonitrile | - | C₇H₅NO₂ |

| 3-Bromo-4-hydroxybenzonitrile | - | C₇H₄BrNO |

| 1-Bromo-2-methylpropane | Isobutyl bromide | C₄H₉Br |

| Potassium Carbonate | - | K₂CO₃ |

| Potassium Iodide | - | KI |

| Benzyl bromide | (Bromomethyl)benzene | C₇H₇Br |

| Sodium Hydride | - | NaH |

| Palladium on carbon | Pd/C | Pd/C |

Chemical Transformations and Derivatization of 2 Hydroxy 4 Isobutoxybenzonitrile

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a wide array of functionalities through various reactions.

Etherification and Esterification Reactions

The acidic nature of the phenolic proton allows for its ready conversion into ethers and esters under appropriate conditions.

Etherification:

The Williamson ether synthesis is a classic and effective method for the etherification of phenols. britannica.comyoutube.comlibretexts.orglibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the corresponding ether. libretexts.org For 2-Hydroxy-4-isobutoxybenzonitrile, this provides a route to introduce a second ether linkage at the 2-position.

A general scheme for the etherification is as follows:

Reaction Scheme for Etherification of this compound

| Reactant | Reagents | Product |

| This compound | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 2-Alkoxy-4-isobutoxybenzonitrile |

Esterification:

Direct esterification of phenols with carboxylic acids is often slow and inefficient. libretexts.orgyoutube.com Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed in the presence of a base like pyridine (B92270) or triethylamine. libretexts.orggoogle.com The base neutralizes the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion. This method allows for the formation of a wide variety of phenyl esters from this compound.

A general scheme for the esterification is as follows:

Reaction Scheme for Esterification of this compound

| Reactant | Reagents | Product |

| This compound | Acyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine) | 2-Acyloxy-4-isobutoxybenzonitrile |

The following table provides examples of potential ether and ester derivatives synthesized from this compound.

| Derivative Type | Reactant | Reagents | Product Name |

| Ether | This compound | 1. K₂CO₃ 2. CH₃I | 2-Methoxy-4-isobutoxybenzonitrile |

| Ether | This compound | 1. NaH 2. CH₃CH₂Br | 2-Ethoxy-4-isobutoxybenzonitrile |

| Ester | This compound | Acetyl chloride, Pyridine | 2-Acetoxy-4-isobutoxybenzonitrile |

| Ester | This compound | Benzoyl chloride, Triethylamine | 2-(Benzoyloxy)-4-isobutoxybenzonitrile |

Condensation and Coupling Reactions

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com While direct condensation of phenols with carboxylic acids is not favored, the phenolic hydroxyl group can participate in other types of condensation reactions. For instance, it can react with aldehydes in the presence of an acid or base catalyst to form hydroxymethyl derivatives, which can further react to form resins or other complex structures.

Coupling Reactions:

The phenolic hydroxyl group can direct aromatic electrophilic substitution, but it can also participate in various coupling reactions. One notable example is the Ullmann condensation or Ullmann-type coupling, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide to form a diaryl ether. nih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and often requires a ligand to facilitate the coupling. nih.gov This transformation would allow for the synthesis of complex diaryl ether structures incorporating the 2-cyano-4-isobutoxyphenyl moiety.

A general scheme for the Ullmann coupling is as follows:

Reaction Scheme for Ullmann Coupling of this compound

| Reactant | Reagents | Product |

| This compound | Aryl Halide (Ar-X), Cu catalyst (e.g., CuI), Base (e.g., K₃PO₄), Ligand (e.g., Picolinic acid) | 2-(Aryloxy)-4-isobutoxybenzonitrile |

The following table illustrates potential products from condensation and coupling reactions.

| Reaction Type | Reactant | Co-reactant | Key Reagents | Product Name |

| Condensation | This compound | Formaldehyde | Acid or Base catalyst | 2-Hydroxy-3-(hydroxymethyl)-4-isobutoxybenzonitrile |

| Coupling | This compound | Iodobenzene | CuI, K₃PO₄, Picolinic acid | 2-Phenoxy-4-isobutoxybenzonitrile |

| Coupling | This compound | 4-Bromotoluene | CuI, Cs₂CO₃ | 2-(4-Tolyloxy)-4-isobutoxybenzonitrile |

Reactions of the Nitrile Group

The nitrile group is a valuable functional group that can be converted into several other important functionalities.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. docbrown.infolibretexts.orgchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, results in the formation of the corresponding carboxylic acid. The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the reaction conditions. docbrown.infolibretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis:

Treatment of the nitrile with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by heating, initially forms the corresponding amide. If the reaction is allowed to proceed, the amide is further hydrolyzed to the carboxylate salt. docbrown.infolibretexts.orgchemistrysteps.com Acidification of the reaction mixture is then required to protonate the carboxylate and isolate the free carboxylic acid. Careful control of the reaction conditions can allow for the isolation of the intermediate amide.

The following table summarizes the hydrolysis products of this compound.

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₂SO₄ (aq), Heat | 2-Hydroxy-4-isobutoxybenzamide | 2-Hydroxy-4-isobutoxybenzoic acid |

| Base Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-Hydroxy-4-isobutoxybenzamide | 2-Hydroxy-4-isobutoxybenzoic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. organic-chemistry.orgyoutube.comlibretexts.orgaakash.ac.in Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. youtube.comaakash.ac.in Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium is another effective method. youtube.com This reaction converts the cyano group into an aminomethyl group (-CH₂NH₂).

A general scheme for the reduction of the nitrile is as follows:

Reaction Scheme for Reduction of this compound

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄, THF 2. H₂O | (2-Hydroxy-4-isobutoxyphenyl)methanamine |

| This compound | H₂, Raney Nickel | (2-Hydroxy-4-isobutoxyphenyl)methanamine |

Cycloaddition Reactions for Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. fiveable.melibretexts.orgyoutube.com For instance, nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocycles like tetrazoles or oxadiazoles, respectively. While specific examples for this compound are not extensively documented, these general principles of reactivity apply. Such transformations provide a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry.

The following table provides hypothetical examples of heterocycles that could be formed from this compound.

| Reaction Type | Co-reactant | Product Class |

| [3+2] Cycloaddition | Sodium Azide | Tetrazole |

| [3+2] Cycloaddition | Phenylnitrile oxide | Oxadiazole |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and isobutoxy groups. Conversely, the nitrile group is electron-withdrawing and deactivates the ring. The interplay of these substituent effects governs the regioselectivity of substitution reactions.

The hydroxyl and isobutoxy groups are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. In this compound, the powerful ortho, para-directing influence of the hydroxyl and isobutoxy groups dominates. The positions ortho and para to these activating groups are the most nucleophilic and thus most susceptible to electrophilic attack.

Specifically, the positions C3 and C5 are ortho to the activating groups (hydroxyl at C2 and isobutoxy at C4), and C6 is para to the isobutoxy group. However, the C6 position is also ortho to the deactivating nitrile group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

A key example of halogenation is the bromination of the related precursor, 4-hydroxybenzonitrile (B152051). In this reaction, bromination occurs at the position ortho to the hydroxyl group. This suggests that in this compound, bromination would preferentially occur at the C3 position, which is ortho to the hydroxyl group and meta to the nitrile group. researchgate.net The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide has been achieved from 4-hydroxybenzonitrile through a bromination step followed by oxyalkylation to introduce the isobutoxy group. researchgate.net This multi-step approach may be favored over the direct bromination of this compound.

Table 1: Regioselectivity of Bromination on a Related Compound

| Starting Material | Reagents | Position of Bromination | Reference |

| 4-hydroxybenzonitrile | Bromine | 3-position (ortho to -OH) | researchgate.net |

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The strongly activating hydroxyl and isobutoxy groups would direct the incoming nitro group to the C3 and C5 positions. Due to potential steric hindrance from the adjacent isobutoxy group, substitution at C3 might be favored over C5.

Sulfonation: Similarly, sulfonation with fuming sulfuric acid would be expected to yield sulfonic acid derivatives with the sulfo group at the C3 and/or C5 positions. The reaction conditions would need to be carefully controlled to avoid potential side reactions, such as dehydration or cleavage of the ether linkage.

Metal-Catalyzed Cross-Coupling Reactions for Further Aromatic Functionalization

While specific examples of metal-catalyzed cross-coupling reactions involving this compound as a substrate are not documented in the available literature, this class of reactions represents a powerful tool for further functionalization. To participate in cross-coupling reactions, the aromatic ring would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.

Following a regioselective halogenation step as described in section 3.3.1, the resulting halo-substituted this compound could undergo various cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst would lead to the formation of a new carbon-carbon bond, enabling the introduction of alkyl, aryl, or heteroaryl substituents.

Heck Coupling: Palladium-catalyzed reaction with an alkene would introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would install a nitrogen-based functional group.

These reactions would provide access to a wide range of derivatives with potentially interesting chemical and biological properties.

Functionalization of the Isobutoxy Side Chain

The isobutoxy side chain of this compound offers another avenue for derivatization. While no specific research on the functionalization of this side chain on this particular molecule was found, general methods for the modification of alkyl ethers could be applied.

One potential reaction is demethylation or dealkylation to regenerate the hydroxyl group at the 4-position, yielding 2,4-dihydroxybenzonitrile (B1587391). This could be achieved using strong acids like HBr or Lewis acids such as BBr₃.

Another possibility is oxidation of the isobutyl group. Depending on the reagents and conditions, this could lead to the formation of aldehydes, carboxylic acids, or other oxygenated derivatives at the side chain. However, the presence of the activating hydroxyl group on the aromatic ring would require careful selection of the oxidant to avoid ring oxidation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Isobutoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups shield them, causing an upfield shift.

For 2-Hydroxy-4-isobutoxybenzonitrile, the aromatic region would display an ABC spin system characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The isobutoxy group introduces a distinct set of aliphatic signals. Based on data for analogous compounds and established chemical shift principles, the predicted ¹H NMR spectrum is detailed below. rsc.orgnih.gov

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. hmdb.canist.gov The chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of the atoms attached to it. nist.govdocbrown.info The nitrile carbon (C≡N) appears significantly downfield, while carbons bonded to oxygen are also deshielded. nih.gov

The predicted chemical shifts for the carbon atoms in this compound are based on values for 2-hydroxy-4-methoxybenzonitrile, with adjustments for the isobutoxy group. nih.gov

Predicted NMR Data for this compound

¹H NMR Predicted Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | ~6.55 | d | ~2.5 | 1H |

| H-5 | ~6.60 | dd | ~8.7, 2.5 | 1H |

| H-6 | ~7.40 | d | ~8.7 | 1H |

| -OH | ~5.5-7.0 | br s | - | 1H |

| -OCH₂- | ~3.80 | d | ~6.5 | 2H |

| -CH(CH₃)₂ | ~2.10 | m (septet) | ~6.7 | 1H |

¹³C NMR Predicted Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CN) | ~102 |

| C2 (-OH) | ~162 |

| C3 | ~106 |

| C4 (-OR) | ~165 |

| C5 | ~112 |

| C6 | ~135 |

| C7 (-CN) | ~118 |

| C8 (-OCH₂-) | ~75 |

| C9 (-CH(CH₃)₂) | ~28 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. np-mrd.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). np-mrd.org For this compound, a COSY spectrum would show:

A strong correlation between the aromatic protons H-5 and H-6.

A weaker correlation between H-3 and H-5.

Correlations within the isobutoxy group: between the -OCH₂- protons and the -CH- proton, and between the -CH- proton and the terminal methyl (-CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). docbrown.info This is invaluable for definitively assigning carbon signals. docbrown.info For example, the proton signal at ~7.40 ppm would correlate with the carbon signal at ~135 ppm, confirming the assignment of C6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). docbrown.info It is powerful for connecting different parts of the molecule. nist.gov Key HMBC correlations for this compound would include:

The -OCH₂- protons (~3.80 ppm) would show a correlation to the aromatic C4 (~165 ppm), confirming the attachment of the isobutoxy group to the ring.

The aromatic proton H-6 (~7.40 ppm) would show correlations to C2, C4, and the nitrile carbon (C7), helping to piece together the aromatic system.

The proton H-3 (~6.55 ppm) would show correlations to C1, C2, C4, and C5.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique exact mass. rsc.org For this compound (C₁₁H₁₃NO₂), the exact mass can be calculated and compared to the experimental value to confirm its identity.

Molecular Formula: C₁₁H₁₃NO₂

Calculated Exact Mass: 191.09463 Da

An HRMS analysis would be expected to yield a measured mass extremely close to this calculated value, confirming the elemental composition. rsc.org

ESI and APCI are "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. rsc.org

Electrospray Ionization (ESI): ESI is particularly suited for polar molecules. researchgate.net In positive ion mode, this compound would likely be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 192.102. It could also form adducts with salts present in the solvent, such as sodium ([M+Na]⁺). In negative ion mode, it would be detected as the deprotonated molecule, [M-H]⁻, at an m/z of approximately 190.087, due to the acidity of the phenolic hydroxyl group.

Atmospheric-Pressure Chemical Ionisation (APCI): APCI is well-suited for less polar, thermally stable compounds. nih.gov Similar to ESI, it typically produces protonated molecules [M+H]⁺ in positive ion mode. nih.gov APCI can sometimes induce more in-source fragmentation than ESI depending on the instrument parameters. chemicalbook.com

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and fragmenting it to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For the [M+H]⁺ ion of this compound (m/z ~192.1), the most likely fragmentation pathways would involve the cleavage of the isobutoxy group, which is a common fragmentation route for ethers.

Predicted MS/MS Fragmentation for [C₁₁H₁₃NO₂ + H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Inferred Structure of Loss/Fragment |

| 192.1 | 136.1 | 56.0 | C₄H₈ (isobutylene) |

| 192.1 | 119.0 | 73.1 | C₄H₉O• (isobutoxy radical) |

| 136.1 | 108.1 | 28.0 | CO (carbon monoxide) |

| 119.0 | 92.0 | 27.0 | HCN (hydrogen cyanide) |

The primary fragmentation would be the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 136.1, corresponding to the protonated 2,4-dihydroxybenzonitrile (B1587391). A subsequent loss of carbon monoxide (CO) from this fragment could also occur. Another significant fragmentation would be the cleavage of the ether bond to lose the isobutyl group, resulting in a fragment corresponding to protonated 4-hydroxybenzonitrile (B152051) at m/z 119.0.

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic Vibrational Frequencies of Hydroxyl, Nitrile, and Ether Groups

The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The primary groups of interest are the hydroxyl (-OH), nitrile (-C≡N), and isobutoxy (-O-CH₂-) groups.

Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a strong and broad absorption band in the region of 3650-3300 cm⁻¹. pressbooks.publibretexts.org The broadness of the peak is a result of hydrogen bonding between molecules.

Nitrile (-C≡N) Group: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2260-2210 cm⁻¹. libretexts.org This peak is highly characteristic and its presence is a strong indicator of a nitrile compound.

Ether (C-O-C) Group: The ether linkage in the isobutoxy group results in C-O stretching vibrations. Aromatic ethers typically show a strong, characteristic absorption band for the aryl-O stretch between 1275 and 1200 cm⁻¹. An additional band for the alkyl-O stretch can be observed between 1075 and 1020 cm⁻¹. lumenlearning.com

Aromatic and Aliphatic C-H Bonds: The spectrum will also feature absorptions from C-H stretching in the aromatic ring (typically 3100-3000 cm⁻¹) and the isobutyl group (2960-2850 cm⁻¹). pressbooks.pubopenstax.org

The expected IR absorption frequencies for the primary functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3650 - 3300 | Strong, Broad |

| Nitrile | C≡N Stretch | 2260 - 2210 | Medium, Sharp |

| Aromatic Ether | Aryl-O Stretch | 1275 - 1200 | Strong |

| Aliphatic Ether | Alkyl-O Stretch | 1075 - 1020 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. fiveable.me The structure of this compound, containing a substituted benzene ring, is well-suited for UV-Vis analysis.

The benzene ring is the primary chromophore, the part of the molecule that absorbs light. fiveable.me The hydroxyl, isobutoxy, and nitrile groups act as auxochromes or modify the chromophore, influencing the wavelength and intensity of absorption. The key electronic transitions for this molecule are π → π* and n → π*.

π → π Transitions:* These high-energy transitions occur in molecules with π-bonds, such as the aromatic ring. The substitution on the benzene ring, particularly by the electron-donating hydroxyl and isobutoxy groups, extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me This results in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl and ether groups, or the nitrogen of the nitrile group) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions.

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) would be expected to show strong absorption bands in the UV region, characteristic of a substituted aromatic system.

| Transition Type | Chromophore/Functional Group | Expected λmax Region (nm) |

| π → π | Substituted Benzene Ring | > 200 nm |

| n → π | -OH, -OR, -C≡N | ~270 - 300 nm |

X-ray Crystallography for Solid-State Structure Determination

Should suitable single crystals of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. The pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise three-dimensional arrangement of atoms.

The data obtained from X-ray crystallography would include:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the molecular geometry.

Conformation: The exact spatial orientation of the isobutoxy group relative to the benzonitrile (B105546) ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions.

This level of structural detail is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity after synthesis and for isolating it from reaction byproducts.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis. fishersci.ca It is used to quickly check the purity of a sample and to monitor the progress of a chemical reaction. fishersci.ca In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. mds-usa.com

The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to the polarity of the mobile phase. By comparing the retention factor (Rf) value of the sample to that of a pure standard, the identity and purity can be assessed. The presence of multiple spots would indicate impurities. Visualization is often achieved using a UV lamp, as the aromatic ring will fluoresce. mds-usa.com

Column Chromatography for Purification

For the purification of larger quantities of this compound, column chromatography is the preferred method. orgsyn.org This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel. orgsyn.org The crude compound is loaded onto the top of the column, and a solvent (eluent) is passed through the column. orgsyn.org

The components of the mixture travel through the column at different rates based on their affinity for the stationary phase versus the mobile phase. By systematically changing the polarity of the eluent (gradient elution), the desired compound can be separated from less polar and more polar impurities. Fractions are collected as the eluent exits the column, and these are typically analyzed by TLC to identify which ones contain the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound. orgsyn.org

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the quantitative analysis of this compound and its derivatives. The inherent high resolution and sensitivity of HPLC allow for the effective separation of the main compound from potential impurities, including starting materials, by-products, and degradation products. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research and development settings.

The selection of appropriate HPLC parameters is paramount for achieving optimal separation. Reversed-phase chromatography is commonly the method of choice for compounds of moderate polarity like this compound. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Method Parameters and Findings

A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is a critical parameter that is optimized to achieve the desired retention time and resolution. The addition of a small amount of acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the phenolic hydroxyl group.

Detection is typically carried out using a UV detector, as the benzonitrile core of the molecule exhibits strong absorbance in the UV region. A wavelength of 254 nm is often a good starting point for detection, with further optimization possible by acquiring a full UV spectrum of the compound.

Below is a table summarizing typical HPLC conditions for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II HPLC or similar |

| Column | C18, 5 µm, 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | ~ 5-10 minutes (estimated) |

Note: This data is illustrative and based on common practices for similar chemical structures. Actual retention times may vary based on the specific instrument, column, and precise mobile phase composition.

Purity Determination and Impurity Profiling

The purity of a sample of this compound can be determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high-purity sample would exhibit a single, sharp, and symmetrical peak with minimal to no other peaks present.

During the synthesis of this compound, several process-related impurities could potentially be present. These may include unreacted starting materials such as 2,4-dihydroxybenzonitrile and isobutyl bromide, or by-products from side reactions. HPLC is instrumental in identifying and quantifying these impurities. For instance, an in-house HPLC method was developed to check the relative purity of 2-isopropyl-4-hydroxy anisole, a structurally related compound, where an impurity was consistently detected and subsequently isolated and characterized using preparative HPLC and spectroscopic techniques. asianpubs.orgasianpubs.org This underscores the power of HPLC in quality control.

Analysis of Derivatives

The established HPLC method for this compound can often be adapted for the analysis of its derivatives with minor modifications to the mobile phase composition or gradient program. For example, the introduction of additional functional groups may alter the polarity of the molecule, necessitating an adjustment of the acetonitrile/water ratio to achieve optimal retention.

For a series of related compounds, a gradient elution method might be employed, where the composition of the mobile phase is changed over the course of the analysis. This allows for the efficient separation of compounds with a wider range of polarities in a single run. The principles of method development for related compounds, such as beta-blockers, often involve optimizing the mobile phase composition, including the organic modifier, buffer, and pH, to achieve a successful separation. nih.gov

No Specific Computational Chemistry and Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature, no specific computational chemistry and theoretical investigations solely focused on the chemical compound this compound were identified.

While general principles and methodologies of computational chemistry are well-established, their direct application and published research on this particular molecule are not available in the public domain of scientific literature based on the conducted searches. Therefore, it is not possible to provide a detailed, data-driven article on the quantum chemical calculations, molecular modeling, and docking studies specifically for this compound as outlined in the request.

The requested sections and subsections require specific data and research findings that are not present in the available scientific literature. Generating content for these sections would necessitate speculation and extrapolation from studies on related but distinct compounds, which would not meet the required standards of scientific accuracy and strict focus on the specified molecule.

It is important to note that the absence of published research does not imply a lack of scientific interest or potential applications for this compound. It simply indicates that, at present, dedicated computational studies on its electronic structure, reactivity, and ligand-target interactions have not been disseminated in publicly accessible scientific journals and databases.

Further original research would be required to generate the specific data needed to populate the requested article outline for this compound.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Isobutoxybenzonitrile

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is crucial in modern drug and herbicide discovery for predicting the activity of novel compounds before their synthesis, saving time and resources. researchgate.netnih.gov For derivatives of 2-hydroxy-4-isobutoxybenzonitrile, QSAR models can be developed to predict their herbicidal efficacy, for instance, as inhibitors of the Photosystem II (PSII) complex. figshare.comnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a series of this compound derivatives, where the isobutoxy group or other substituents on the ring are varied, a wide range of descriptors would be calculated. These descriptors fall into several categories:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Geometrical (3D) Descriptors: These require the 3D coordinates of the atoms and describe the molecule's spatial properties. Examples include molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. nih.gov These are particularly important for modeling interactions like hydrogen bonding and electrostatic interactions within a biological target. figshare.com

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and molar refractivity are critical for predicting how a molecule will behave in a biological system.

To build a predictive model, these descriptors are calculated for a set of known active and inactive derivatives. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to find the best correlation between a subset of these descriptors and the observed biological activity. nih.gov

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Benzonitrile (B105546) Derivatives

| Descriptor Type | Descriptor Example | Potential Influence on Herbicidal Activity |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons in reactions or interactions. |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons, crucial for charge-transfer interactions. |

| Quantum-Chemical | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |

| Physicochemical | LogP (Lipophilicity) | Affects the molecule's ability to cross cell membranes to reach its target. |

| Geometrical | Molecular Surface Area | Determines the extent of potential interaction with the receptor binding pocket. |

| Topological | Wiener Index | Encodes information about molecular branching and compactness. |

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by analyzing the spatial relationships between a molecule's properties and its activity. nih.gov Unlike 2D-QSAR, 3D-QSAR considers the 3D alignment of a set of molecules and calculates interaction fields around them. The two most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For a series of this compound derivatives, a 3D-QSAR study would involve:

Conformational Analysis: Determining the most stable 3D structure for each molecule.

Molecular Alignment: Superimposing all molecules in the dataset based on a common structural feature, such as the benzonitrile core.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric (shape) and electrostatic potential fields at each grid point. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in these fields with the variations in biological activity.

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group is favored at the 4-position of the benzene (B151609) ring, while an electronegative group is disfavored near the hydroxyl group. This provides intuitive guidance for designing more potent derivatives.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. researchgate.netrsc.org For this compound, computational methods can be used to explore its synthesis pathways and potential degradation routes.

A common synthesis route for hydroxylated benzonitriles involves the dehydration of a corresponding aldoxime, which is itself formed from an aldehyde. google.com A plausible synthesis for this compound could start from 4-isobutoxyresorcinol. The reaction sequence might involve formylation to produce 2,4-dihydroxy-5-isobutoxybenzaldehyde, followed by conversion to the oxime and subsequent dehydration.

Using quantum chemical methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway. researchgate.net This involves:

Locating Stationary Points: Calculating the structures and energies of reactants, intermediates, transition states, and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. rsc.org

Analyzing Transition State Structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.

For instance, computational analysis could compare different catalysts or reaction conditions for the dehydration of the aldoxime to the nitrile, predicting which would be most efficient. google.com

In Silico Property Prediction for Design Optimization

Beyond predicting biological activity, computational methods can predict a wide range of physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity. oup.combiorxiv.org This in silico profiling is essential in the early stages of designing new compounds to ensure they have drug-like or herbicide-like properties and to flag potential liabilities. nih.gov

For a new derivative of this compound designed based on QSAR models, a battery of in silico predictions would be performed.

Table 2: In Silico Property Predictions for a Hypothetical Derivative

| Property Class | Predicted Property | Importance in Design Optimization |

| Physicochemical | Solubility (LogS) | Affects formulation and bioavailability. |

| Physicochemical | pKa | Influences solubility and membrane permeability at different pH values. |

| Pharmacokinetic | Blood-Brain Barrier Permeability | Important for assessing potential central nervous system side effects in non-target organisms. |

| Pharmacokinetic | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Metabolism | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions or altered metabolic stability. |

| Toxicity | Ames Mutagenicity | Screens for potential to cause genetic mutations. oup.com |

| Toxicity | hERG Inhibition | Screens for potential cardiac toxicity. |

By integrating these predictions, chemists can optimize multiple properties simultaneously. For example, a highly active derivative predicted by QSAR might also be predicted to have very low solubility. The design can then be modified—perhaps by adding a small polar group—to improve solubility while attempting to maintain high activity, a process known as multi-parameter optimization.

Exploration of 2 Hydroxy 4 Isobutoxybenzonitrile in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Derivatives as Enzyme Inhibitors

The unique electronic and structural characteristics of the 2-hydroxy-4-isobutoxybenzonitrile moiety make it an attractive starting point for the design of potent and selective enzyme inhibitors. The hydroxyl, isobutoxy, and nitrile groups each offer opportunities for interaction with enzyme active sites or for further chemical modification to optimize pharmacological properties.

Xanthine (B1682287) Oxidase Inhibitor Research Based on Related Scaffolds

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Consequently, XO is a key target for the treatment of this condition. nih.govnih.gov Non-purine based inhibitors are of significant interest, and research into various scaffolds, including those related to benzonitriles, has been active. jocpr.com

Research has focused on designing novel XO inhibitors with improved efficacy and fewer side effects compared to existing drugs like allopurinol. nih.gov Studies on 2-arylbenzo[b]furan derivatives and benzochromone derivatives have identified compounds with potent XO inhibitory effects. nih.govjocpr.com For instance, certain benzochromone derivatives have shown strong mixed-type inhibition of the enzyme. jocpr.com While not directly involving this compound, these studies on related aromatic and heterocyclic systems highlight the strategies employed in designing XO inhibitors. The structural features of this compound, particularly the 4-alkoxy-3-cyanophenyl moiety, are directly relevant to the structure of the established XO inhibitor, febuxostat (B1672324), underscoring the importance of this substitution pattern in achieving potent XO inhibition. newdrugapprovals.org

| Compound Class | Inhibition Type | Potency (IC50) | Reference |

| 2-Arylbenzo[b]furan Derivatives | Mixed-type | 4.45 µM (for compound 4a) | nih.gov |

| Benzochromone Derivatives | Mixed-type | 0.65 µM (for compound CK-10) | jocpr.com |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Mixed-type | Nanomolar range | nih.gov |

Syk Kinase Inhibitor Development Utilizing Isobutoxy-Substituted Benzonitrile (B105546) Derivatives

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov Its involvement in allergic reactions and autoimmune diseases has made it an important target for therapeutic intervention. Benzonitrile derivatives have been patented as kinase inhibitors, indicating the utility of this chemical class in targeting enzymes like Syk. google.com

Although direct studies on this compound as a Syk kinase inhibitor are not prominent, the development of inhibitors for other kinases, such as Bruton's tyrosine kinase (BTK), provides a relevant framework. nih.gov BTK is another key kinase in B-cell signaling. The design of selective BTK inhibitors often involves substituted aromatic cores, and strategies focus on achieving high potency while minimizing off-target effects on other kinases, including Syk. nih.gov The isobutoxy-substituted benzonitrile moiety could be incorporated into novel kinase inhibitor designs to explore interactions within the ATP-binding pocket and optimize selectivity and pharmacokinetic profiles.

PD-L1 Antagonist Design Employing Benzonitrile Moieties

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. nih.govresearchgate.net Small-molecule inhibitors that disrupt this interaction are a major focus of cancer immunotherapy research. nih.gov The benzonitrile moiety has been identified as a structural feature in some small-molecule PD-L1 antagonists. acs.org

Computational and co-crystal structure studies have shown that a benzonitrile group can engage in π–π stacking interactions with key amino acid residues, such as Tyr123, within the PD-L1 protein, helping to stabilize the inhibitor in the binding pocket. acs.org While some potent antagonists lack this specific group, its presence is a viable strategy in the design of new inhibitors. acs.org Research into benzamide (B126) and imidazopyridine scaffolds has yielded potent PD-L1 inhibitors, demonstrating the diverse chemical structures that can effectively target this protein-protein interaction. nih.govnih.gov The this compound framework could serve as a foundation for novel PD-L1 antagonists, where the hydroxy and isobutoxy groups could be tailored to optimize binding affinity and drug-like properties. nih.gov

Role as Key Intermediates in Complex Molecule Synthesis

Beyond its potential as a pharmacophore, this compound is a valuable synthetic intermediate. Its functional groups—nitrile, hydroxyl, and ether—provide multiple reaction sites for building more complex molecular architectures, particularly in the pharmaceutical industry.

Building Blocks for Febuxostat Analogs and Other Pharmaceutical Candidates

This compound is structurally very similar to a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout. newdrugapprovals.org The core of febuxostat is a 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid structure. newdrugapprovals.org

Several patented synthetic routes to febuxostat start from materials like 4-hydroxybenzonitrile (B152051) or 3-methyl-4-hydroxy benzaldehyde. google.comgoogle.comwipo.int These syntheses involve steps such as cyanation, etherification with an isobutyl group, and the formation of a thiazole (B1198619) ring. google.comgoogle.com For example, one route involves the reaction of 4-hydroxy-3-nitrobenzaldehyde, which is then converted through several steps including etherification and cyanation. google.com Another approach starts with 4-hydroxybenzonitrile, which undergoes thiolation and then cyclization, followed by introduction of the cyano and isobutoxy groups. newdrugapprovals.org The compound 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole ethyl formate (B1220265) is a direct precursor that is hydrolyzed to febuxostat. google.com Given this, this compound serves as a direct and valuable building block for creating febuxostat and its analogs, allowing for modifications to explore structure-activity relationships.

Synthesis of Thiazole and Imidazole (B134444) Derivatives

The nitrile and adjacent hydroxyl group on the this compound ring are reactive handles for constructing heterocyclic systems like thiazoles and imidazoles. These five-membered rings are prevalent in many biologically active compounds. researchgate.netnih.gov

The synthesis of thiazole derivatives can be achieved through reactions like the Hantzsch thiazole synthesis or variations thereof. For instance, a common method involves reacting a thioamide with an α-haloketone. The nitrile group of this compound can be converted to a thioamide, which can then be cyclized to form a 2-substituted thiazole ring. nih.gov This is a key transformation in the synthesis of febuxostat, where a thioamide derived from a benzonitrile precursor reacts with ethyl 2-chloroacetoacetate. newdrugapprovals.orgwipo.int

Similarly, imidazole derivatives, which also have a wide range of biological activities, can be synthesized from precursors containing nitrile functionalities. researchgate.netyoutube.com Various synthetic methods exist for constructing the imidazole ring, some of which could be adapted to use benzonitrile derivatives as starting materials. youtube.com The ability to use this compound to generate both thiazole and imidazole-based structures highlights its versatility as a key intermediate in medicinal chemistry for accessing diverse and pharmacologically relevant chemical space. researchgate.netnih.gov

Mechanistic Chemical Biology Studies of Structure-Activity Relationships (SAR)

Elucidation of Molecular Interactions with Biological Targets

No research data is currently available that describes the molecular interactions of this compound with any biological targets.

Investigation of Structural Modifications on Biological Activity

There are no published studies on the structural modification of this compound and the corresponding effects on its biological activity.

Development of Chemical Probes and Imaging Agents

Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging

No information exists in the scientific literature regarding the use of this compound in radiolabeling strategies for PET imaging.

Future Research Directions and Unaddressed Challenges for 2 Hydroxy 4 Isobutoxybenzonitrile

Discovery of Novel and More Efficient Synthetic Routes

The conventional synthesis of 2-Hydroxy-4-isobutoxybenzonitrile involves the O-alkylation of 2-hydroxybenzonitrile (B42573) with isobutyl bromide. This reaction, typically conducted in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate, represents a foundational method. However, future research is geared towards overcoming the limitations of this and other established routes, such as harsh reaction conditions and the use of hazardous materials.

A primary challenge lies in developing more atom-economical and energy-efficient synthetic pathways. The exploration of transition metal-catalyzed reactions, which have shown promise in the synthesis of related benzonitriles, presents a significant avenue for research. For instance, developing catalytic systems that can directly introduce the isobutoxy and nitrile functionalities onto a phenolic ring in a one-pot reaction would represent a substantial advancement.

| Synthetic Route | Reactants | Catalyst/Reagents | Key Features |

| Conventional Alkylation | 2-hydroxybenzonitrile, Isobutyl bromide | Potassium carbonate, DMF | Established method, moderate yields. |

| Gas-Phase Dehydration (precursor synthesis) | 2-hydroxybenzamide | Phosphoric acid-impregnated silica (B1680970) gel | Solvent-free, high purity of precursor, minimizes byproducts. |

| Microwave-Assisted Synthesis (precursor synthesis) | Aldehydes, Hydroxylamine hydrochloride | Sodium sulfate, Sodium bicarbonate | Rapid reaction times, high yields. |

| Transition Metal-Catalyzed Cyanation (precursor synthesis) | Phenol (B47542) derivatives | Copper, Zinc, or Nickel catalysts | Enables novel reaction pathways for cyanation. |

Exploration of Diverse Chemical Transformations for Broader Chemical Space Coverage

The chemical versatility of this compound stems from its two reactive sites: the phenolic hydroxyl group and the nitrile group. While the isobutoxy group is relatively inert, the remaining functional groups offer a gateway to a vast chemical space. Future research will undoubtedly focus on leveraging this reactivity to synthesize novel and complex molecular architectures.

The hydroxyl group can undergo esterification and other modifications, while the nitrile group is amenable to hydrolysis, reduction to an amine, or participation in cycloaddition reactions to form various heterocyclic systems. The synthesis of benzofurans, quinazolines, and benzoxazines, which has been demonstrated with the parent compound 2-hydroxybenzonitrile, serves as a template for future explorations with the isobutoxy derivative. A significant challenge will be to achieve selective transformations, particularly when multiple reactive sites are present in the substrate.

Application of Advanced Analytical and Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions with other molecules. While standard analytical techniques provide basic characterization, advanced spectroscopic methods are required for a more nuanced understanding.

Future research should involve the application of techniques such as two-dimensional NMR spectroscopy, X-ray crystallography, and advanced mass spectrometry to elucidate subtle structural features. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in studying the intramolecular hydrogen bonding in the parent 2-hydroxybenzonitrile and can be similarly applied to its isobutoxy derivative to understand conformational preferences and electronic distribution.

Integration of High-Throughput Screening and Computational Methods for Rational Design

The synergy between computational chemistry and experimental high-throughput screening (HTS) offers a powerful paradigm for accelerating the discovery of new applications for this compound and its derivatives. Computational models can be used to predict the properties of a virtual library of compounds derived from this scaffold, allowing for the pre-selection of candidates with desired characteristics.

These in silico predictions can then be validated through HTS, where large numbers of compounds are rapidly tested for a specific activity. This integrated approach facilitates a more rational design process, saving time and resources compared to traditional trial-and-error methods. The challenge lies in developing accurate predictive models and robust screening assays tailored to specific applications.

Identification of New Biological Targets and Structure-Based Drug Design (SBDD) Initiatives

Derivatives of the parent 2-hydroxybenzonitrile have shown potential as anti-inflammatory and analgesic agents. This suggests that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents. Future research should focus on identifying the specific biological targets with which these compounds interact.

Once a target is identified, structure-based drug design (SBDD) can be employed to optimize the lead compound. This involves using the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. Collaborative efforts between synthetic chemists and pharmacologists will be essential for the success of these initiatives.

Development of Sustainable and Environmentally Benign Chemical Processes for Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For this compound, this translates to a need for developing processes that minimize waste, reduce the use of hazardous substances, and are energy efficient.

Future research in this area will likely focus on several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like ionic liquids or water.

Catalytic Methods: Employing recyclable catalysts to improve reaction efficiency and reduce waste.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

The gas-phase dehydration method used for the synthesis of the 2-hydroxybenzonitrile precursor is a prime example of a green chemistry approach, as it is a solvent-free process that yields a high-purity product. Applying these principles to the entire synthetic sequence for this compound remains a key challenge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.